molecular formula C14H16N4OS B1437871 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine CAS No. 1199215-65-0

5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine

Cat. No.: B1437871
CAS No.: 1199215-65-0
M. Wt: 288.37 g/mol
InChI Key: VLWDJJICSZIPKM-UHFFFAOYSA-N
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Description

5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a piperidine ring substituted with a benzoyl group and a thiadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-benzoylpiperidine with appropriate thiadiazole precursors. One common method includes the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with 1-benzoylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

    Substitution: The benzoyl group on the piperidine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted benzoylpiperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies as a potential treatment for various diseases, including neurological disorders and cancer, due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways.

Comparison with Similar Compounds

  • 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol
  • 4-Benzylpiperidine
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness: Compared to similar compounds, 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

Properties

IUPAC Name

[4-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c15-14-17-16-12(20-14)10-6-8-18(9-7-10)13(19)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDJJICSZIPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170943
Record name [4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-piperidinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-65-0
Record name [4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-piperidinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-piperidinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine
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5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine
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5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine

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